Bocéprévir

Vue d'ensemble

Description

Le Boceprevir est un inhibiteur de la protéase utilisé principalement dans le traitement du virus de l'hépatite C (VHC) de génotype 1. Il a été initialement développé par Schering-Plough, puis par Merck après l'acquisition de Schering-Plough. Le Boceprevir agit en inhibant le site actif de la protéine non structurale 3 (NS3) du VHC, qui est essentiel à la réplication virale .

Mécanisme D'action

Target of Action

Boceprevir is a potent, orally administered ketoamide inhibitor that targets the active site of the hepatitis C virus (HCV) non-structural (NS) 3 protease . This enzyme, encoded by HCV genotypes 1 and 4, is essential for viral replication .

Mode of Action

Boceprevir binds to the NS3 protease active site serine . It forms a covalent and reversible adduct with the active site serine . This interaction inhibits the NS3/4A protease, which is essential for the cleavage of the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B . This inhibition disrupts the viral replication process .

Biochemical Pathways

Boceprevir primarily affects the HCV replication pathway. By inhibiting the NS3/4A protease, it prevents the cleavage of the HCV polyprotein into its functional components, thereby disrupting the viral replication process . Boceprevir is metabolized via the aldo-ketoreductase-mediated pathway, producing a diastereomeric mix of metabolites . It also undergoes oxidative metabolism via CYP3A4/5 .

Pharmacokinetics

Boceprevir is metabolized by metabolic routes common to many other drugs, and is an inhibitor of cytochrome P450 (CYP) 3A4/5 . This suggests a high potential for drug–drug interactions when boceprevir is administered with other therapies . The pharmacokinetics of boceprevir have been evaluated in patients with varying degrees of hepatic impairment and end-stage renal disease (ESRD), showing a trend towards increased mean maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) with increasing severity of liver impairment .

Result of Action

The inhibition of the NS3/4A protease by boceprevir results in the disruption of the HCV replication process . This leads to a reduction in the viral load and can result in a sustained virologic response (SVR) after 48 weeks of daily therapy . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy of Boceprevir can be influenced by several environmental factors. For instance, the presence of other medications can lead to drug-drug interactions, particularly due to Boceprevir’s inhibition of CYP3A4/5 . Additionally, the patient’s hepatic and renal function can impact the drug’s pharmacokinetics . Despite these factors, Boceprevir has shown efficacy against HCV when paired with Ribavirin, Peginterferon alfa-2a, and Peginterferon alfa-2b .

Applications De Recherche Scientifique

Boceprevir has a wide range of scientific research applications:

Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.

Biology: Helps in understanding the replication mechanisms of HCV and the role of proteases in viral life cycles.

Medicine: Primarily used in the treatment of chronic hepatitis C, particularly in patients with genotype 1.

Industry: Employed in the development of new antiviral drugs and in the study of drug resistance mechanisms.

Analyse Biochimique

Biochemical Properties

Boceprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 . These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B .

Cellular Effects

Boceprevir prevents viral replication in HCV genotype 1 . The most commonly reported adverse reactions in adult subjects were fatigue, anemia, nausea, headache, and dysgeusia when Boceprevir was used in combination with Ribavirin and Peginterferon alfa-2a / Peginterferon alfa-2b .

Molecular Mechanism

Boceprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication . NS3/4a protease is an integral part of viral replication and mediates the cleavage of the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A, and NS5B) .

Temporal Effects in Laboratory Settings

Boceprevir, Ribavirin, Peginterferon alfa-2a, and Peginterferon alfa-2b are used with the intent to cure, or achieve a sustained virologic response (SVR), after 48 weeks of daily therapy .

Dosage Effects in Animal Models

Boceprevir has shown promising in vivo efficacy in treating cats infected with FIP .

Metabolic Pathways

Boceprevir is primarily metabolized via the aldo-ketoreductase-mediated pathway producing a diastereomeric mix of metabolites at a 4 fold greater exposure than the parent compound . Boceprevir also undergoes oxidative metabolism via CYP3A4/5, although to a lesser extent .

Transport and Distribution

Boceprevir is moderately (approximately 68–82 %) bound to plasma proteins . The apparent volume of distribution after oral administration (V d /F) is estimated to be approximately 772 L or 11 L/kg, suggesting extensive distribution in the body .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Boceprevir implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer la stéréochimie et le rendement souhaités .

Méthodes de production industrielle

La production industrielle du Boceprevir est mise à l'échelle à partir des méthodes de laboratoire, en mettant l'accent sur l'optimisation du rendement et de la pureté. Cela implique des réacteurs à grande échelle, un contrôle précis des conditions de réaction et des procédés de purification rigoureux tels que la cristallisation et la chromatographie pour obtenir du Boceprevir de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Le Boceprevir subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Boceprevir peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le Boceprevir.

Substitution : Des réactions de substitution nucléophile peuvent se produire à des sites spécifiques sur la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. Les conditions de réaction impliquent souvent des températures contrôlées, des ajustements de pH et l'utilisation de solvants comme le méthanol ou le dichlorométhane .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de métabolites hydroxylés, tandis que la réduction peut produire des dérivés désoxygénés .

Applications de la recherche scientifique

Le Boceprevir a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des protéases et la cinétique enzymatique.

Biologie : Aide à comprendre les mécanismes de réplication du VHC et le rôle des protéases dans les cycles de vie viraux.

Médecine : Principalement utilisé dans le traitement de l'hépatite C chronique, en particulier chez les patients de génotype 1.

Mécanisme d'action

Le Boceprevir exerce ses effets en se liant au site actif de la protéase NS3 du VHC, inhibant ainsi son activité. Cette inhibition empêche le clivage de la polyprotéine virale en unités fonctionnelles nécessaires à la réplication virale. Les cibles moléculaires comprennent la protéase NS3 et son cofacteur associé, NS4A. La voie impliquée est la perturbation du cycle de réplication virale, conduisant à une diminution de la charge virale .

Comparaison Avec Des Composés Similaires

Composés similaires

Télaprévir : Un autre inhibiteur de la protéase du VHC avec un mécanisme d'action similaire.

Siméprévir : Un inhibiteur de la protéase plus récent avec une efficacité et des profils de sécurité améliorés.

Paritaprévir : Souvent utilisé dans les traitements combinés pour le traitement du VHC.

Unicité du Boceprevir

Le Boceprevir a été l'un des premiers inhibiteurs de la protéase approuvés pour le traitement du VHC de génotype 1. Son unicité réside dans sa capacité à améliorer considérablement les taux de réponse virologique durable lorsqu'il est utilisé en association avec la peginterféron alfa et la ribavirine. De nouveaux agents comme le siméprévir et le paritaprévir ont largement remplacé le Boceprevir en raison de leurs meilleurs profils de sécurité et de leurs schémas posologiques plus simples .

Le Boceprevir reste un composé important dans l'histoire du traitement du VHC, offrant des informations précieuses sur l'inhibition des protéases et la thérapie antivirale.

Propriétés

IUPAC Name |

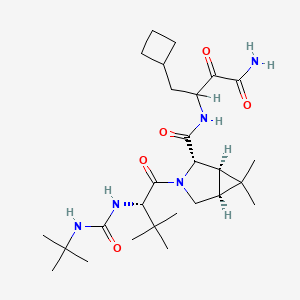

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-DOVBMPENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960103 | |

| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol | |

| Record name | Boceprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Boceprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Boceprevir covalently but reversibly binds the serine (S139) resiude in the active site via a (α)-ketoamide functional group. This inhibits the proteolytic acitvity of the HCV 1a and 1b encoded enzyme., Boceprevir is a selective hepatitis C virus (HCV) nonstructural (NS) 3/4A protease inhibitor. The drug is a direct-acting antiviral agent with activity against HCV. Boceprevir contains an alpha-ketoamide functional group that selectively, covalently, and reversibly binds the active serine site of HCV NS3 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication in host cells. Boceprevir has in vitro activity against HCV genotypes 1a and 1b, but is less active against genotypes 2, 2a, and 3a., Boceprevir is an inhibitor of the HCV NS3/4A protease that is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins. Boceprevir covalently, yet reversibly, binds to the NS3 protease active site serine (S139) through an (alpha)-ketoamide functional group to inhibit viral replication in HCV-infected host cells. In a biochemical assay, boceprevir inhibited the activity of recombinant HCV genotype 1a and 1b NS3/4A protease enzymes, with Ki values of 14 nM for each subtype., ... Boceprevir is a ketoamide protease inhibitor that binds reversibly to the HCV nonstructural NS3 protease active site inhibiting intracellular viral replication. Phase III clinical studies have demonstrated that, in combination with the current standard of care, boceprevir significantly increases the a sustained virological response rate in both treatment-naive and previously treated patients with genotype 1 CHC. ... | |

| Record name | Boceprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boceprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white amorphous powder | |

CAS No. |

394730-60-0 | |

| Record name | Boceprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394730-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boceprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boceprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOCEPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BT58KELH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Boceprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Boceprevir's mechanism of action?

A1: Boceprevir is a direct-acting antiviral agent that specifically inhibits the hepatitis C virus (HCV) NS3/4A serine protease. [, ] This protease is essential for cleaving the HCV-encoded polyprotein into mature proteins necessary for viral replication. [, ] By inhibiting this protease, Boceprevir disrupts HCV replication within infected cells. [, ]

Q2: What are the downstream effects of Boceprevir inhibiting the HCV NS3/4A serine protease?

A2: Inhibiting the NS3/4A serine protease prevents the cleavage of the HCV polyprotein, leading to a buildup of immature viral proteins. [] This, in turn, disrupts the assembly of new viral particles, effectively inhibiting HCV replication within infected cells. [, ]

Q3: What is the molecular formula and weight of Boceprevir?

A3: This information is not provided in the provided abstracts. To obtain the molecular formula and weight of Boceprevir, refer to reputable sources like PubChem or DrugBank.

Q4: How does food intake affect Boceprevir exposure?

A4: Food, particularly high-fat meals, significantly increases Boceprevir exposure. A high-fat meal can increase the area under the curve (AUC) of Boceprevir 4.3-fold compared to fasting. [] This highlights the importance of consistent food intake recommendations for optimal drug exposure.

Q5: Does Boceprevir exhibit any catalytic properties itself?

A5: Boceprevir acts as a competitive inhibitor of the HCV NS3/4A serine protease, meaning it binds to the active site of the enzyme and prevents substrate binding. [] It does not possess intrinsic catalytic activity itself.

Q6: Have any computational models been used to study Boceprevir resistance?

A6: Yes, models incorporating pharmacokinetic data with in vitro antiviral potency have been used to study Boceprevir resistance. [] These models have identified Boceprevir trough concentration (Cmin) in plasma and the liver-to-plasma ratio as important predictors of viral load reduction. []

Q7: What is the recommended formulation and administration route for Boceprevir?

A8: Boceprevir is formulated as capsules for oral administration. [, , ]

Q8: Is there information available on the SHE (Safety, Health, and Environment) regulations related to Boceprevir?

A8: The provided abstracts focus on clinical and research aspects of Boceprevir and do not delve into SHE regulations. For information on these regulations, refer to relevant regulatory agency guidelines and publications.

Q9: How are Boceprevir's pharmacokinetic properties relevant to its clinical use?

A10: Boceprevir exhibits nonlinear pharmacokinetics, meaning that increasing the dose does not result in a proportional increase in drug exposure. [] This is attributed to its low solubility. [] Additionally, Boceprevir shows high pharmacokinetic variability between individuals. [] This variability can impact both the efficacy and safety of the drug. []

Q10: What is the significance of Boceprevir Cmin in its antiviral activity?

A11: Studies have shown a correlation between higher Boceprevir Cmin values and increased rates of rapid virological response, a surrogate marker for sustained virologic response (SVR). [] This suggests that maintaining adequate drug exposure throughout the dosing interval is crucial for optimal antiviral effect.

Q11: What were the key findings of clinical trials evaluating Boceprevir's efficacy?

A12: Clinical trials demonstrated that adding Boceprevir to the standard pegylated interferon and ribavirin regimen significantly improved SVR rates in both treatment-naive and treatment-experienced patients with chronic HCV genotype 1 infection. [, , , , , , , , ]

Q12: What are the common mutations associated with Boceprevir resistance?

A13: Several mutations in the HCV NS3 protease domain have been associated with Boceprevir resistance. [, , , ] Some common mutations include V36A/M/L/I, T54A/S, R155K/T, A156S/T/V, and V170A/G. [, , ] The emergence of these mutations can lead to reduced susceptibility to Boceprevir and potentially treatment failure. [, ]

Q13: Does cross-resistance occur between Boceprevir and other HCV protease inhibitors?

A14: Yes, cross-resistance between Boceprevir and other first-generation HCV protease inhibitors like Telaprevir has been observed. [] This is because these inhibitors target the same viral protease and often share overlapping resistance mutations. []

Q14: What are the most common adverse events associated with Boceprevir?

A14: While this Q&A focuses on scientific aspects, it's important to acknowledge that Boceprevir can cause side effects. Please consult the prescribing information and relevant clinical guidelines for comprehensive safety information.

Q15: Have any biomarkers been identified to predict Boceprevir treatment response?

A17: Yes, early virological response, defined as undetectable HCV RNA levels at specific time points during treatment, has been identified as a strong predictor of SVR in patients receiving Boceprevir-based therapy. [, ] This highlights the importance of monitoring viral load during treatment to assess response and potentially adjust treatment duration.

Q16: What analytical methods are used to measure Boceprevir concentrations in biological samples?

A18: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for quantifying Boceprevir concentrations in biological samples. [, ] This technique offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.